2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine
Overview
Description
2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex carbohydrates into glucose.
Mode of Action
this compound interacts with the α-glucosidase enzyme by forming hydrogen bonds with specific amino acids in the enzyme’s active site . The imidazo-pyridine group of the compound forms a hydrogen bond with Asp1526, while the pyrrolidine ring is stabilized by π–π stacking with Phe1560 .
Biochemical Pathways
The inhibition of the α-glucosidase enzyme by this compound affects the carbohydrate metabolism pathway . By inhibiting α-glucosidase, the compound prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels .
Pharmacokinetics
The compound’s ability to inhibit α-glucosidase suggests that it may have good bioavailability .
Result of Action
The inhibition of α-glucosidase by this compound results in a decrease in postprandial blood glucose levels . This can be beneficial in the management of conditions such as type-II diabetes mellitus .
Biochemical Analysis
Biochemical Properties
2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound forms hydrogen bonds with key amino acid residues in the enzyme’s active site, thereby preventing substrate binding and subsequent enzymatic activity. Additionally, this compound exhibits binding interactions with proteins involved in cell signaling pathways, which can modulate various cellular processes .
Cellular Effects
The effects of this compound on cellular function are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can affect downstream signaling pathways, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the enzyme’s active site. This binding can involve hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with aromatic residues . Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. These interactions can lead to changes in gene expression and cellular function, as previously mentioned .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed to include alterations in cell proliferation and viability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as improved glucose metabolism and reduced inflammation . At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, which can affect its intracellular concentration and localization . Additionally, binding to plasma proteins can influence its distribution and half-life in the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution can influence the compound’s interactions with biomolecules and its overall efficacy.
Properties
IUPAC Name |
2-pyrrolidin-2-yl-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-3-7(11-5-1)10-13-8-4-2-6-12-9(8)14-10/h2,4,6-7,11H,1,3,5H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQVCOMZIBWLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.